2,2-Dimethylpropyl methanesulfonate
Overview
Description
2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is an organic compound with the molecular formula C6H14O3S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Mode of Action
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Biochemical Pathways
It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .
Pharmacokinetics
Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .
Result of Action
Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .
Action Environment
It is known that the storage temperature and physical form of the compound can affect its stability .
Biochemical Analysis
Biochemical Properties
It is known that methanesulfonate esters, a group to which 2,2-Dimethylpropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
The cellular effects of this compound are not well-studied. Methanesulfonates, including this compound, are known to have effects on cells. For instance, Methyl methanesulfonate (MMS), a related compound, is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It also triggers a lipid stress that stems from and affects the inner nuclear membrane .
Molecular Mechanism
Methanesulfonate esters, including this compound, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl methanesulfonate can be synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .
Reaction:: (CH3
Properties
IUPAC Name |
2,2-dimethylpropyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBMLHGILXPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936930 | |
Record name | 2,2-Dimethylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-42-2 | |
Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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